molecular formula C11H11NO B13021959 2-(Cyclopropyl(hydroxy)methyl)benzonitrile

2-(Cyclopropyl(hydroxy)methyl)benzonitrile

Cat. No.: B13021959
M. Wt: 173.21 g/mol
InChI Key: NCWQEHSJQORFGX-UHFFFAOYSA-N
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Description

2-(Cyclopropyl(hydroxy)methyl)benzonitrile is an organic compound that features a cyclopropyl group, a hydroxymethyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropyl(hydroxy)methyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropyl(hydroxy)methyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of cyclopropylcarboxylic acid or cyclopropylaldehyde.

    Reduction: Formation of cyclopropylmethylamine.

    Substitution: Formation of various substituted benzonitriles depending on the substituent introduced.

Scientific Research Applications

2-(Cyclopropyl(hydroxy)methyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropyl(hydroxy)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the nitrile group can undergo metabolic transformations . The cyclopropyl group adds steric hindrance, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethylamine: Similar structure but lacks the benzonitrile moiety.

    Benzonitrile: Lacks the cyclopropyl and hydroxymethyl groups.

    Cyclopropylcarbinol: Lacks the benzonitrile group.

Uniqueness

2-(Cyclopropyl(hydroxy)methyl)benzonitrile is unique due to the combination of the cyclopropyl, hydroxymethyl, and benzonitrile groups in a single molecule. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-[cyclopropyl(hydroxy)methyl]benzonitrile

InChI

InChI=1S/C11H11NO/c12-7-9-3-1-2-4-10(9)11(13)8-5-6-8/h1-4,8,11,13H,5-6H2

InChI Key

NCWQEHSJQORFGX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=CC=C2C#N)O

Origin of Product

United States

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